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molecular formula C17H18ClNO2 B8319603 Methyl 2-benzylisoindoline-5-carboxylate hydrochloride

Methyl 2-benzylisoindoline-5-carboxylate hydrochloride

Cat. No. B8319603
M. Wt: 303.8 g/mol
InChI Key: RLJPITKYHRJQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08357717B2

Procedure details

HCl gas was passed through a solution of methyl 2-benzylisoindoline-5-carboxylate (56 g; 1 equiv.) in 560 ml of dichloromethane until a solid formed. The solid was filtered out, washed with hexane and dried. Methyl 2-benzylisoindoline-5-carboxylate hydrochloride (43 g) was obtained in the form of a white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
560 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]([N:9]1[CH2:17][C:16]2[C:11](=[CH:12][CH:13]=[C:14]([C:18]([O:20][CH3:21])=[O:19])[CH:15]=2)[CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>ClCCl>[ClH:1].[CH2:2]([N:9]1[CH2:17][C:16]2[C:11](=[CH:12][CH:13]=[C:14]([C:18]([O:20][CH3:21])=[O:19])[CH:15]=2)[CH2:10]1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
56 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=CC=C(C=C2C1)C(=O)OC
Step Three
Name
Quantity
560 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The solid was filtered out
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)N1CC2=CC=C(C=C2C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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